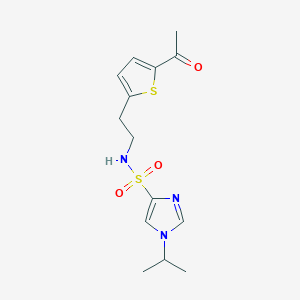

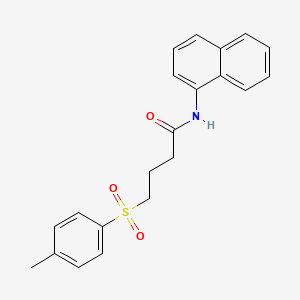

(E)-dimethyl 5-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)isophthalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of thiazole, a heterocyclic compound that contains sulfur and nitrogen atoms . Thiazole derivatives have been studied for their potential antimicrobial and anticancer activities .

Synthesis Analysis

While the specific synthesis process for this compound is not available, a general method for synthesizing 4-(4-Bromophenyl)-thiazol-2-amine derivatives involves refluxing p-bromo acetophenone, thiourea, and iodine .

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy Application

- The synthesis and characterization of new zinc phthalocyanine compounds, which show promising properties for photodynamic therapy (PDT) applications, were explored. These compounds have demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potentially useful as Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial Activities

- Research on dimethyl isophthalate derivatives has revealed their potential in the development of compounds with antibacterial properties. These derivatives have been found effective against S. aureus, highlighting their significance in the pharmaceutical chemistry of antimicrobial agents (Li, Dan, & Fu, 2008).

Gold(I) Chemistry

- The use of dimethyl 5-aminoisophthalate as a ligand in gold(I) chemistry for forming model complexes indicates its potential in creating macrocyclic gold compounds. This research contributes to the understanding of gold(I) compounds' structure and properties, which could be valuable in catalysis and materials science (Wiedemann, Gamer, & Roesky, 2009).

Anticancer Activity

- A study on the synthesis of 5-substituted 2-methylbenzimidazoles, including derivatives of dimethyl isophthalate, demonstrated their potential anticancer activity. This research opens pathways for developing new therapeutic agents against various types of human cancer cell lines (El-Naem, El‐Nzhawy, El-Diwani, & Abdel Hamid, 2003).

Enzyme Assay Substrates

- The creation of amino acid and peptide derivatives of dimethyl 5-aminoisophthalate for use as fluorogenic substrates in enzyme assays exemplifies its utility in biochemical research. These derivatives have shown to enhance the hydrolysis rate with specific enzymes, which may facilitate the detection and quantitative assay of these enzymes (Baggett, Blake, Boukouvalas, Samra, & Gray, 1985).

Security Ink Application

- Novel V-shaped and line-shaped molecules derived from similar chemical frameworks have been developed with potential applications as security inks. These materials exhibit morphology-dependent fluorochromism, which can be induced by mechanical force or pH stimuli, demonstrating their utility in creating secure and reversible marking systems (Lu & Xia, 2016).

Zukünftige Richtungen

Wirkmechanismus

Target of action

Compounds with thiazol-2-amine derivatives have been studied for their antimicrobial and anticancer activities

Mode of action

The mode of action of thiazol-2-amine derivatives could involve interactions with cellular targets leading to inhibition of cell growth or induction of cell death

Biochemical pathways

Thiazol-2-amine derivatives might affect various biochemical pathways in microbial cells or cancer cells, leading to their antimicrobial or anticancer effects

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazol-2-amine derivatives have been studied, and they showed promising ADME properties

Result of action

The result of action of thiazol-2-amine derivatives could be the inhibition of growth or induction of death in microbial cells or cancer cells

Action environment

The action of thiazol-2-amine derivatives could be influenced by various environmental factors, such as pH, temperature, and presence of other substances

Eigenschaften

IUPAC Name |

dimethyl 5-[[(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzene-1,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16BrN3O4S/c1-29-21(27)14-6-15(22(28)30-2)9-18(8-14)25-11-16(10-24)20-26-19(12-31-20)13-4-3-5-17(23)7-13/h3-9,11-12,25H,1-2H3/b16-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSSHANPCZRAHJ-LFIBNONCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC(=CC(=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)Br)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16BrN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(p-tolyl)ethenesulfonamide](/img/structure/B2561089.png)

![(8-methyl-2-oxo-3-(m-tolylcarbamoyl)-2H-pyrano[2,3-c]pyridin-5-yl)methyl butyrate](/img/structure/B2561093.png)

![N-[2-cyano-2-(methoxymethylidene)ethyl]formamide](/img/structure/B2561099.png)

![7-methyl-N-(3-methylpyridin-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2561103.png)